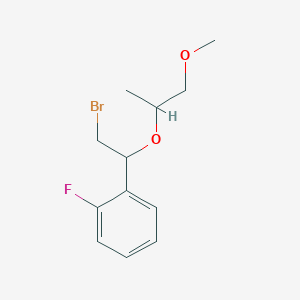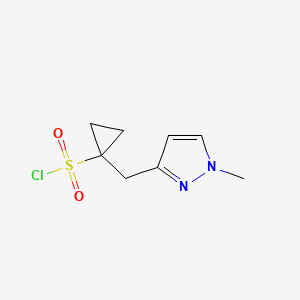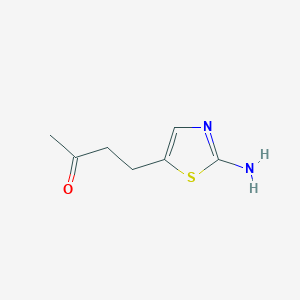
4-(2-Aminothiazol-5-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminothiazol-5-yl)butan-2-one is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminothiazol-5-yl)butan-2-one typically involves the reaction of 2-aminothiazole with a suitable butanone derivative. One common method involves the use of thiourea and a halogenated butanone under basic conditions to form the thiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(2-Aminothiazol-5-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
科学的研究の応用
4-(2-Aminothiazol-5-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its antimicrobial and anticancer properties, it is explored as a potential therapeutic agent.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(2-Aminothiazol-5-yl)butan-2-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting specific enzymes. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-(2-Aminothiazol-4-yl)butan-2-one: A positional isomer with slightly different chemical properties.
2-Amino-4-methylthiazole: Another derivative with distinct pharmacological profiles.
Uniqueness
4-(2-Aminothiazol-5-yl)butan-2-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in both research and industrial settings .
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
4-(2-amino-1,3-thiazol-5-yl)butan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)2-3-6-4-9-7(8)11-6/h4H,2-3H2,1H3,(H2,8,9) |
InChIキー |
FAFODSUZUDYYHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CN=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


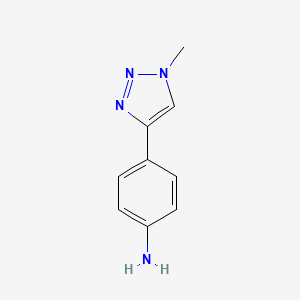
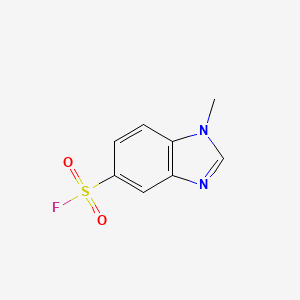
![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)

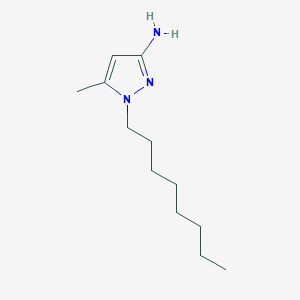
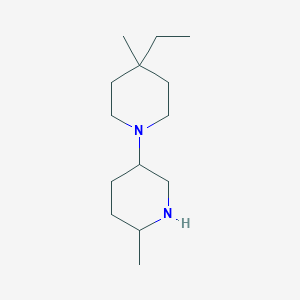
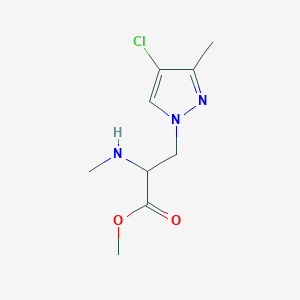

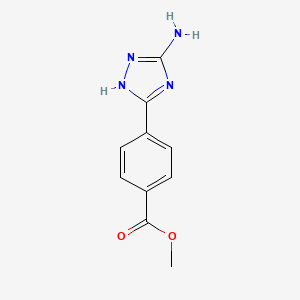
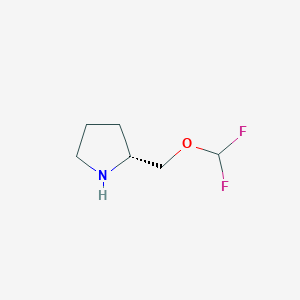
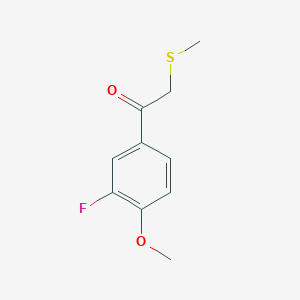
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
